Naringin chalcone

Description

Properties

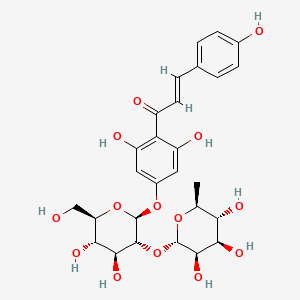

Molecular Formula |

C27H32O14 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C27H32O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-9,11,18,20-29,31-37H,10H2,1H3/b7-4+/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

IXVXIWLKOMVSFY-GOZPEMRWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Naringenin chalcone chemical structure and properties

An In-depth Technical Guide to Naringenin (B18129) Chalcone (B49325)

Introduction

Naringenin chalcone, systematically known as (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one, is a flavonoid and a member of the chalcone class.[1] As an open-chain precursor to the flavanone (B1672756) naringenin, it is a key intermediate in the phenylpropanoid pathway responsible for flavonoid biosynthesis in plants.[2][3] This compound has garnered significant interest within the scientific community for its wide array of biological activities, including anti-inflammatory, anti-allergic, antioxidant, and anticancer properties.[1][4] Its distinctive α,β-unsaturated ketone core structure is crucial for its bioactivity, particularly its function as a Michael acceptor, which allows it to interact with and modulate various cellular signaling pathways.[3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, biological activities, and experimental evaluation of naringenin chalcone for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Naringenin chalcone is characterized by a C6-C3-C6 skeleton, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Chemical Identifiers for Naringenin Chalcone

| Identifier | Value |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one[3] |

| Synonyms | 2',4,4',6'-Tetrahydroxychalcone, Chalconaringenin, Isosalipurpol[1][2][5] |

| CAS Number | 25515-46-2[2] |

| Molecular Formula | C₁₅H₁₂O₅[2][5] |

| Canonical SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O[2][6] |

| InChI | InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+[1][2] |

| InChIKey | YQHMWTPYORBCMF-ZZXKWVIFSA-N[2] |

Physicochemical Properties

The physicochemical properties of naringenin chalcone are essential for its handling, formulation, and bioavailability studies. It is generally soluble in organic solvents like DMF and DMSO but has limited solubility in water.[1][5]

Table 2: Physicochemical Properties of Naringenin Chalcone

| Property | Value | Source |

| Molar Mass | 272.256 g·mol⁻¹ | [2] |

| Exact Mass | 272.06847348 Da | [6][7] |

| Melting Point | 184 °C | [8] |

| Boiling Point (Predicted) | 538.7 ± 50.0 °C | [7] |

| Density (Predicted) | 1.483 ± 0.06 g/cm³ | [7] |

| XLogP3 | 2.8 | [6][7] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Solubility | DMF: 15 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): slightly soluble | [5] |

| UV max (λmax) | 366 nm | [5] |

Biosynthesis

Naringenin chalcone is a central intermediate in flavonoid biosynthesis. It is synthesized from p-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway.[2][3] Subsequently, naringenin chalcone can undergo spontaneous or enzymatic ring closure to form the flavanone naringenin, a reaction catalyzed by chalcone isomerase (CHI) in plant cells.[2][3]

Biological Activities and Signaling Pathways

Naringenin chalcone exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory, anti-allergic, and anticancer activities.

Anti-inflammatory and Anti-allergic Activity

Naringenin chalcone demonstrates potent anti-inflammatory and anti-allergic properties.[4] It has been shown to inhibit the production of pro-inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner.[4] In animal models of allergic asthma, oral administration of naringenin chalcone reduced eosinophilic airway inflammation and suppressed Th2 cytokine production.[4]

A key mechanism for its anti-inflammatory effect is the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Naringenin chalcone can interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby suppressing NF-κB-mediated gene expression.

Anticancer Activity

Naringenin chalcone has demonstrated anticancer potential against various cancer cell lines. It can induce apoptosis in human glioblastoma cells (U87MG) in a dose-dependent manner.[4] In xenograft mouse models, it has been shown to reduce tumor volume and weight.[4] The anticancer mechanisms are multifaceted and involve the modulation of critical cellular signaling pathways such as NF-κB and PI3K/AKT, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[3]

Table 3: Reported In Vitro and In Vivo Activities of Naringenin Chalcone

| Activity | Model System | Concentration / Dosage | Observed Effect | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264 Macrophages | 25-200 µM | Dose-dependent inhibition of MCP-1, TNF-α, and NO production | [4] |

| Anti-allergic | Allergic asthmatic BALB/c mice | 0.8 mg/kg (p.o., daily) | Reduced eosinophilic airway inflammation and Th2 cytokine production | [4] |

| Anticancer (Apoptosis) | U87MG human glioblastoma cells | 0-100 µM (48 h) | Dose-dependent induction of apoptosis | [4] |

| Anticancer (Tumor Growth) | U87MG xenograft in Balb/c nude mice | 5-80 mg/kg (24 days) | Reduced tumor volume and weight | [4] |

| Metabolic Regulation | 3T3-L1 adipocytes | 25-100 µM | Increased adiponectin mRNA and protein secretion | [4] |

Experimental Protocols

This section outlines a generalized methodology for assessing the anti-inflammatory activity of naringenin chalcone in vitro, based on the cited literature.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of naringenin chalcone on the production of pro-inflammatory mediators (e.g., NO, TNF-α) in a macrophage cell line stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plate cells in 96-well or 24-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of naringenin chalcone in DMSO.

-

Dilute the stock solution in a complete culture medium to achieve final concentrations (e.g., 0, 25, 50, 100, 200 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

-

Pre-treat the adherent cells with varying concentrations of naringenin chalcone for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Include control groups: untreated cells (negative control) and cells treated with LPS only (positive control).

-

-

Incubation and Sample Collection:

-

Incubate the plates for a specified period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant for analysis of secreted mediators.

-

The remaining cells can be lysed for protein analysis or used for cell viability assays (e.g., MTT assay) to rule out cytotoxicity.

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.

-

Cytokines (TNF-α, MCP-1): Quantify the concentration of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each mediator.

-

-

Data Analysis:

-

Calculate the percentage inhibition of each mediator at different concentrations of naringenin chalcone relative to the LPS-only control.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Conclusion

Naringenin chalcone is a pharmacologically significant natural product with a well-defined chemical structure and a diverse range of biological properties. Its role as a biosynthetic precursor and its potent anti-inflammatory and anticancer activities make it a compelling candidate for further investigation in drug discovery and development. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this promising chalconoid.

References

- 1. CAS 25515-46-2: Naringenin chalcone | CymitQuimica [cymitquimica.com]

- 2. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 3. Naringenin Chalcone Research Compound [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PubChemLite - Naringenin chalcone (C15H12O5) [pubchemlite.lcsb.uni.lu]

- 7. Naringenin chalcone|lookchem [lookchem.com]

- 8. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Naringenin chalcone versus naringenin isomerization process

An In-depth Technical Guide on the Isomerization of Naringenin (B18129) Chalcone (B49325) to Naringenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization process of naringenin chalcone to its cyclic form, naringenin. This conversion is a critical step in the biosynthesis of flavonoids, a class of secondary metabolites with significant pharmacological interest. This document details the enzymatic and spontaneous mechanisms of this reaction, presents quantitative data in a structured format, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Introduction

Naringenin chalcone and naringenin are two closely related flavonoids that play central roles in plant biochemistry and exhibit a range of biological activities. Naringenin chalcone is the open-chain precursor to naringenin, a flavanone. The isomerization of naringenin chalcone, involving the cyclization of its α,β-unsaturated carbonyl system, is a pivotal reaction that can occur spontaneously or be catalyzed by the enzyme chalcone isomerase (CHI). Understanding the dynamics of this isomerization is crucial for researchers in natural product chemistry, pharmacology, and drug development due to the differing bioactivities and bioavailabilities of the two molecules.

Biosynthesis of Naringenin

Naringenin is synthesized in plants via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. The enzyme chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] This intermediate can then undergo isomerization to naringenin.

The Isomerization Process

The conversion of naringenin chalcone to naringenin can proceed through two primary routes: enzymatic catalysis and spontaneous cyclization.

Enzymatic Isomerization by Chalcone Isomerase (CHI)

Chalcone isomerase (EC 5.5.1.6) is a highly efficient enzyme that catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[1][3] The reaction is believed to be diffusion-controlled, with the enzyme's active site providing a specific conformation that facilitates the intramolecular Michael addition.[3][4] The turnover rate of this enzymatic conversion is significantly higher (by a factor of 107) than the spontaneous reaction.[1]

Spontaneous Isomerization

Naringenin chalcone can also spontaneously cyclize to naringenin, particularly in neutral to alkaline aqueous solutions.[5][6] This reaction is pH-dependent, with the rate of isomerization increasing with pH. The proposed mechanism involves the deprotonation of the 2'-hydroxyl group, which then acts as a nucleophile to attack the α,β-unsaturated system, leading to ring closure.[5][6] Under acidic conditions, naringenin chalcone can self-cyclize slowly.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the isomerization process and the properties of naringenin chalcone and naringenin.

Table 1: Kinetic Parameters of Chalcone Isomerase (CHI)

| Substrate | Enzyme Source | Km (µM) | Vmax (µM s-1) | Reference |

| Naringenin Chalcone | Panicum virgatum (PvCHI) | 16.04 | 8012 | [1] |

| Naringenin Chalcone | Sorghum bicolor (SbCHI) | 16.98 | 2929 | [1] |

| Isoliquiritigenin | Panicum virgatum (PvCHI) | 17.60 | 0.63 | [1] |

| Isoliquiritigenin | Sorghum bicolor (SbCHI) | 1.58 | 0.24 | [1] |

Table 2: Bioavailability of Naringenin and Naringenin Chalcone in Humans

| Compound | Source | Dose | Cmax (nmol/L) | Tmax (h) | Reference |

| Naringenin (conjugated) | Cherry Tomatoes | 0.2 mg | ~12 | ~3 | [2][8] |

| Naringenin Chalcone (conjugated) | Cherry Tomatoes | 17.3 mg | ~0.5 | ~3 | [2][8] |

| Naringenin Chalcone (free) | Cherry Tomatoes | 17.3 mg | ~0.8 | ~1 | [2][8] |

| Naringenin | - | - | Oral Bioavailability: ~15% | - | [9] |

Table 3: In Vitro Bioactivity of Naringenin

| Cell Line | Effect | Concentration | Reference |

| Human Lung Cancer Cells | Reduced expression of MMP-2 and MMP-9 | 100 and 200 µM | [9] |

| Glioblastoma Cells | Reduced migration and invasion | 100, 200, and 300 µM | [9] |

Experimental Protocols

Chalcone Isomerase (CHI) Enzyme Assay

This protocol is adapted from studies on recombinant CHI.[10][11]

-

Reaction Mixture Preparation: In a total volume of 50 µL, combine 50 mM potassium phosphate (B84403) buffer (pH 7.5), 50 µM naringenin chalcone (substrate), and 10 µg of purified recombinant CHI protein.

-

Control: Prepare a control reaction using a soluble protein extract from an empty vector-transformed E. coli instead of the CHI protein to measure non-enzymatic conversion.

-

Incubation: Incubate the reaction mixtures at 30°C for 5 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate (B1210297). Vortex and centrifuge at 12,000 rpm for 10 minutes.

-

Sample Preparation for Analysis: Collect the supernatant (ethyl acetate layer) and evaporate to dryness. Reconstitute the residue in a suitable solvent for HPLC analysis.

-

HPLC Analysis: Analyze the formation of naringenin using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid). Monitor the elution profile at an appropriate wavelength (e.g., 280 nm).

HPLC Method for Separation of Naringenin and Naringenin Chalcone

This is a general method based on published procedures for analyzing flavonoids.[12][13][14]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A). A typical gradient could be:

-

0-2 min: 20% B

-

2-12 min: 20% to 100% B

-

12-24 min: 100% B

-

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 280 nm.

-

Temperature: 25°C.

Signaling Pathways

Naringenin and naringenin chalcone interact with various cellular signaling pathways, contributing to their diverse pharmacological effects.

Naringenin Signaling Pathways

Naringenin has been shown to modulate several key signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: Naringenin can inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.

-

MAPK Pathway: Naringenin can influence the activity of MAPKs such as ERK, JNK, and p38, which are involved in inflammation and cell growth.

-

NF-κB Pathway: By inhibiting the NF-κB pathway, naringenin can exert potent anti-inflammatory effects.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Naringenin can act as an agonist for AhR, leading to the induction of regulatory T cells and potential anti-allergic effects.[15]

-

NPR1-mediated Pathogen Resistance: In plants, naringenin can induce pathogen resistance through the activation of NPR1, a key regulator of systemic acquired resistance.[16]

Naringenin Chalcone Signaling Pathways

Research on the specific signaling pathways of naringenin chalcone is less extensive than for naringenin. However, its α,β-unsaturated ketone structure suggests it can react with nucleophilic residues in proteins, such as cysteine thiols. This reactivity is likely responsible for its interaction with pathways like the Nrf2-Keap1 system, which is involved in the cellular antioxidant response.[2][17]

Conclusion

The isomerization of naringenin chalcone to naringenin is a fundamental process in flavonoid biochemistry with significant implications for the biological activity of these compounds. While chalcone isomerase provides a highly efficient and stereospecific route for this conversion, the spontaneous, pH-dependent reaction also plays a role. The distinct bioavailabilities and interactions with cellular signaling pathways of naringenin chalcone and naringenin underscore the importance of understanding this isomerization for researchers in the fields of natural products, pharmacology, and drug development. Further investigation into the specific cellular targets and signaling mechanisms of naringenin chalcone is warranted to fully elucidate its therapeutic potential.

References

- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein | MDPI [mdpi.com]

- 2. econtent.hogrefe.com [econtent.hogrefe.com]

- 3. Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 11. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Naringenin Induces Pathogen Resistance Against Pseudomonas syringae Through the Activation of NPR1 in Arabidopsis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Naringenin Chalcone in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naringenin (B18129) chalcone (B49325), a key flavonoid precursor with significant biological potential. It details its primary natural sources, biosynthetic pathway, and quantitative occurrence in various plant species. Furthermore, this guide furnishes detailed experimental protocols for the extraction and quantification of naringenin chalcone, designed to be a practical resource for laboratory research and development.

Natural Sources and Occurrence of Naringenin Chalcone

Naringenin chalcone (specifically 2',4',4,6'-tetrahydroxychalcone) is a pivotal intermediate in the flavonoid biosynthetic pathway in plants.[1] While it is the direct precursor to the more widely known flavanone (B1672756), naringenin, its natural occurrence in substantial quantities is limited. This is due to the high efficiency of the enzyme chalcone isomerase (CHI), which rapidly cyclizes naringenin chalcone into naringenin.[2] Consequently, naringenin chalcone accumulates in significant amounts only in specific plant tissues or species where CHI activity is low or downregulated.

The most prominent and well-documented natural source of naringenin chalcone is the peel of tomatoes (Solanum lycopersicum).[3][4][5][6] Several studies have confirmed that the skin of tomatoes, particularly ripe, red varieties, contains notable concentrations of this compound, while it is found in negligible quantities in the flesh.[3]

Other reported plant sources include:

-

Eggplant (Solanum melongena) : The peel of certain eggplant varieties has been shown to accumulate naringenin chalcone, especially during physiological maturation, where it can contribute to changes in fruit color from purple to brown.[7][8]

-

Willow Bark (Salix spp.) : While not naringenin chalcone itself, related chalcone glycosides like isosalipurposide (B1672296) are found in significant amounts in the bark of species such as Salix daphnoides, indicating a genetic capacity within the genus to produce and store chalcones.[9][10]

-

Citrus Fruits : Although citrus fruits are exceptionally rich in the cyclized form, naringenin, and its glycoside, naringin, they are generally not considered a direct source of naringenin chalcone due to rapid enzymatic conversion.[2][6][11]

Quantitative Occurrence

Quantitative data for naringenin chalcone is less abundant in the literature compared to its flavanone form. The table below summarizes available data to provide a comparative overview.

| Plant Species | Plant Part | Compound | Concentration | Notes | Reference |

| Cherry Tomato (Solanum lycopersicum) | Whole Fruit | Naringenin Chalcone | ~28.8 mg/kg FW (17.3 mg per 600g) | Concentration calculated from a human bioavailability study. | [12] |

| Tomato (Solanum lycopersicum) | Peel | Naringenin Chalcone | Identified as a major flavonoid | Accumulates almost exclusively in the skin.[3] | [3][4] |

| Eggplant (Solanum melongena cv. '14-345') | Peel | Naringenin Chalcone | Significantly more abundant | Found in higher levels in a browning cultivar at physiological maturity compared to a purple cultivar. Specific µg/g not provided. | [7] |

| Willow (Salix daphnoides clone 1095) | Bark | Chalcones (Isosalipurposide & derivative) | 22.01 mg/g | Represents related chalcone compounds, not naringenin chalcone. | [9] |

| Willow (Salix daphnoides) | Bark | Chalcones (Isosalipurposide & derivative) | 2.47 mg/g | From a natural habitat, showing high variability. | [9] |

FW: Fresh Weight

Biosynthesis of Naringenin Chalcone

Naringenin chalcone is synthesized via the phenylpropanoid pathway, a central route for the production of thousands of secondary metabolites in plants. The process begins with the amino acid L-phenylalanine. A series of core enzymatic reactions leads to the formation of 4-coumaroyl-CoA, the key precursor that enters the flavonoid-specific branch of the pathway.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL) : Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL) : Activates p-coumaric acid by adding a Coenzyme A molecule, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS) : This is the first committed and rate-limiting enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the 27-carbon backbone of naringenin chalcone.[1]

-

Chalcone Isomerase (CHI) : Catalyzes the stereospecific isomerization and cyclization of the chalcone's A-ring to form the corresponding (2S)-flavanone, naringenin.[2] This step is often very rapid, preventing the accumulation of the chalcone.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantitative analysis of naringenin chalcone from plant tissues, primarily adapted from methods used for tomato and willow bark analysis.[9][10][13]

Extraction of Naringenin Chalcone

Objective: To efficiently extract phenolic compounds, including naringenin chalcone, from plant material while minimizing degradation or isomerization.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., tomato peel)

-

Liquid nitrogen

-

Mortar and pestle or analytical mill

-

Extraction Solvent: 80% Methanol (HPLC Grade) or 70% Ethanol

-

Ultrasonic bath

-

Centrifuge (capable of 10,000 x g)

-

0.22 µm Syringe filters (PTFE or Nylon)

-

Vials for storage

Procedure:

-

Sample Preparation:

-

Flash-freeze fresh plant tissue in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or an analytical mill.

-

Alternatively, use lyophilized (freeze-dried) tissue and grind at room temperature.

-

-

Extraction:

-

Weigh approximately 200 mg of the powdered tissue into a centrifuge tube.

-

Add 5 mL of the extraction solvent (e.g., 80% Methanol).

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature. This enhances cell wall disruption and solvent penetration.

-

-

Clarification:

-

Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant into a clean tube.

-

For exhaustive extraction, the pellet can be re-extracted with an additional 5 mL of solvent, and the supernatants can be pooled.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the vial at -20°C until analysis to prevent degradation.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify naringenin chalcone in the plant extract using a Reverse-Phase HPLC system with a Diode Array Detector (DAD).

Instrumentation and Conditions:

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and DAD.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (HPLC Grade).

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at 290 nm for naringenin and 366-370 nm for naringenin chalcone for maximum specificity. A DAD allows for full spectrum analysis to confirm peak identity.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 85 | 15 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 31.0 | 85 | 15 |

| 35.0 | 85 | 15 |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of analytical grade naringenin chalcone standard (e.g., 1 mg/mL) in methanol.

-

Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve and determine the retention time of naringenin chalcone.

-

Inject the prepared plant extracts.

-

-

Quantification:

-

Identify the naringenin chalcone peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.

-

Calculate the concentration of naringenin chalcone in the extract (in µg/mL) using the linear regression equation from the calibration curve (Peak Area = m * [Concentration] + c).

-

Determine the final concentration in the plant tissue using the following formula: Concentration (µg/g) = (C * V) / W Where:

-

C = Concentration from HPLC (µg/mL)

-

V = Total volume of extraction solvent (mL)

-

W = Initial weight of the plant tissue (g)

-

-

Conclusion

Naringenin chalcone, while a transient intermediate in most plant tissues, accumulates to significant levels in the peel of tomatoes and, to a lesser extent, in other species like eggplant. Its role as the direct precursor in flavonoid biosynthesis makes it a compound of high interest for metabolic engineering and pharmaceutical research. The methodologies outlined in this guide provide a robust framework for researchers to accurately extract and quantify naringenin chalcone from plant sources, enabling further investigation into its natural occurrence, biological activity, and potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

An In-Depth Technical Guide to 2′,4,4′,6′-Tetrahydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2′,4,4′,6′-Tetrahydroxychalcone is a naturally occurring chalconoid, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is a key intermediate in the biosynthesis of a wide array of flavonoids in plants and has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a polyphenolic compound, it is found in various plants, including citrus fruits, tomatoes, and licorice.[3] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development.

Chemical Identity and Properties

The systematic IUPAC name for this compound is (2E)-1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .[1] It is also widely known by several synonyms, which are crucial to recognize when reviewing scientific literature.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | (2E)-1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| Common Synonyms | Naringenin chalcone (B49325), Chalconaringenin, Isosalipurpol, 4,2′,4′,6′-Tetrahydroxychalcone |

Table 2: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| CAS Number | 25515-46-2 |

| Appearance | Yellow solid (typical) |

| pKa (Predicted) | 6.94 ± 0.40 |

| UV max (Ethanol) | 366 nm[4] |

| Solubility | DMF: ~15 mg/mL, DMSO: ~10 mg/mL, Ethanol (B145695): ~1 mg/mL, PBS (pH 7.2): Slightly soluble[4] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific peak assignments can vary with solvent. A representative spectrum is available through chemical suppliers like ChemicalBook.[3] |

| ¹³C NMR | Characteristic signals include a carbonyl carbon (C=O) typically observed around 192 ppm and various aromatic and olefinic carbons. |

| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z 273.08 |

| IR Spectroscopy | Characteristic peaks include O-H stretching for the hydroxyl groups, C=O stretching for the ketone, and C=C stretching for the aromatic rings and the enone system. |

Synthesis and Purification

The most common and efficient method for synthesizing 2′,4,4′,6′-Tetrahydroxychalcone and its derivatives is the Claisen-Schmidt condensation .[5] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize 2′,4,4′,6′-Tetrahydroxychalcone.

Materials:

-

2,4,6-Trihydroxyacetophenone (1 equivalent)

-

4-Hydroxybenzaldehyde (B117250) (1 equivalent)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol or Methanol (B129727) (solvent)

-

Hydrochloric Acid (HCl) for neutralization

-

Distilled water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reactant Preparation: Dissolve 2,4,6-trihydroxyacetophenone (1 eq.) and 4-hydroxybenzaldehyde (1 eq.) in ethanol in a round-bottom flask.

-

Base Addition: Prepare a solution of KOH or NaOH in water or ethanol and add it dropwise to the stirred solution of the reactants. The reaction is typically run at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to several days for completion.

-

Work-up: Once the reaction is complete, the mixture is poured into a beaker of crushed ice and water.

-

Acidification: The solution is then acidified with dilute HCl until it reaches a pH of approximately 5-6. This will cause the product to precipitate out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any inorganic impurities, and then dried.

Purification Protocol:

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture. For higher purity, required for biological assays, High-Performance Liquid Chromatography (HPLC) is recommended.

HPLC Method:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm × 250 mm).

-

Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance, such as 366 nm.[4][7]

Biological Activity and Mechanisms of Action

2′,4,4′,6′-Tetrahydroxychalcone exhibits a wide range of biological activities, including anti-inflammatory, anti-allergic, antioxidant, and anticancer effects.[1]

Anti-inflammatory Activity

The anti-inflammatory properties are among the most studied aspects of this compound. It primarily exerts these effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Mechanism of NF-κB Inhibition:

-

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

-

Pro-inflammatory stimuli (like TNF-α) activate the IκB kinase (IKK) complex.

-

IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, TNF-α, IL-6).

-

2′,4,4′,6′-Tetrahydroxychalcone has been shown to directly inhibit the IKK complex. This prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[8][9]

Anticancer Activity

This chalcone has demonstrated cytotoxic effects against various cancer cell lines. While mechanisms are diverse and cell-type specific, they often involve the induction of apoptosis and inhibition of cell proliferation. Some studies have linked its anticancer effects to the suppression of the NF-κB pathway, which is also implicated in tumor cell survival and proliferation.

Table 4: Reported In Vitro Biological Activity (IC₅₀ Values)

| Activity | Target/Cell Line | IC₅₀ Value | Reference |

| Anti-inflammatory | NO Production (LPS-stimulated RAW 264.7 cells) | 9.35 µM (for a related chalcone) | [8] |

| Anticancer | HepG2 (Hepatocellular carcinoma) | 17.1 µM (for Cardamonin, a related chalcone) | [10][11] |

| Enzyme Inhibition | GABAA Receptor (Benzodiazepine site) | Ki = 0.45 µM (for Isoliquiritigenin) | [12] |

Note: Specific IC₅₀ values for 2′,4,4′,6′-Tetrahydroxychalcone can be difficult to isolate in the literature due to frequent conflation with isomers like butein (B1668091) (2',3,4,4'-tetrahydroxychalcone) and other related chalcones. The values presented for related compounds illustrate the general potency of this structural class.

Visualizations

Biosynthesis of 2′,4,4′,6′-Tetrahydroxychalcone

The biosynthesis of 2′,4,4′,6′-Tetrahydroxychalcone is a pivotal step in the flavonoid pathway. It is catalyzed by the enzyme Chalcone Synthase (CHS), which performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.

Caption: Biosynthesis pathway of 2′,4,4′,6′-Tetrahydroxychalcone via Chalcone Synthase.

Signaling Pathway: NF-κB Inhibition

This diagram illustrates the mechanism by which 2′,4,4′,6′-Tetrahydroxychalcone exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by 2′,4,4′,6′-Tetrahydroxychalcone.

Experimental Workflow

This diagram outlines a typical workflow for the synthesis, purification, and biological evaluation of 2′,4,4′,6′-Tetrahydroxychalcone.

Caption: General experimental workflow for 2′,4,4′,6′-Tetrahydroxychalcone research.

Conclusion

2′,4,4′,6′-Tetrahydroxychalcone is a pharmacologically significant natural product with a well-defined chemical structure and a range of biological activities. Its straightforward synthesis and potent effects, particularly on inflammatory pathways like NF-κB, make it an attractive lead compound for drug discovery and a valuable tool for chemical biology research. This guide provides the foundational technical information required for scientists to effectively synthesize, purify, and investigate the therapeutic potential of this versatile chalconoid. Further research is warranted to fully elucidate its mechanisms of action in various disease models and to explore its potential for clinical translation.

References

- 1. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2',4,4',6'-TETRAHYDROXYCHALCONE(25515-46-2) 1H NMR [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrating molecular characterization and metabolites profile revealed CtCHI1’s significant role in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin Chalcone: A Technical Guide to Solubility and pH Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin (B18129) chalcone (B49325), a naturally occurring flavonoid and precursor to the flavanone (B1672756) naringenin, has garnered significant interest for its diverse pharmacological activities. However, its translation into therapeutic applications is often hampered by its physicochemical properties, particularly its limited aqueous solubility and pH-dependent stability. This in-depth technical guide provides a comprehensive overview of the solubility and pH stability profile of naringenin chalcone, offering crucial data for researchers and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes relevant biological pathways to provide a foundational understanding for formulation development and preclinical studies.

Solubility Profile of Naringenin Chalcone

Naringenin chalcone is a lipophilic molecule, a characteristic that dictates its solubility in various solvent systems. Generally, it is poorly soluble in aqueous solutions but exhibits good solubility in several organic solvents.

Aqueous Solubility

Solubility in Organic Solvents

Naringenin chalcone demonstrates significantly better solubility in polar organic solvents. This is a critical consideration for in vitro assays and the development of non-aqueous or co-solvent formulations. The table below summarizes the reported solubility of naringenin chalcone in common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[3], 50 mg/mL (with sonication)[4] |

| Dimethylformamide (DMF) | 15 mg/mL[3] |

| Ethanol | 1 mg/mL[3] |

| Methanol (B129727) | ≥ 25 mg/mL[4] |

pH Stability Profile of Naringenin Chalcone

The stability of naringenin chalcone in solution is highly dependent on the pH of the medium. The primary degradation pathway is an intramolecular cyclization reaction that leads to its isomerization into the more thermodynamically stable flavanone, naringenin.

Isomerization to Naringenin

The conversion of naringenin chalcone to naringenin is a well-documented, pH-dependent process. This isomerization occurs readily in neutral and alkaline conditions[4][5]. The reaction is initiated by the deprotonation of the 2'-hydroxyl group, which then acts as a nucleophile, attacking the α,β-unsaturated ketone system to form the heterocyclic C ring of the flavanone[5][6].

pH-Dependent Stability

-

Acidic Conditions: Naringenin chalcone exhibits its greatest stability in acidic environments. Studies have shown that at a low pH, such as 3.0, the isomerization to naringenin is minimized[7]. This suggests that acidic formulations may be preferable for maintaining the chalcone in its active form. The chalcone can also slowly self-cyclize under acidic conditions without enzymatic involvement[6].

-

Neutral and Alkaline Conditions: As the pH increases towards neutral and into the alkaline range, the rate of isomerization to naringenin significantly increases. The highest rate of isomerization has been observed around pH 6.0[7]. This instability in neutral and alkaline solutions presents a significant challenge for the development of oral and parenteral formulations.

While the pH-dependent nature of this isomerization is established, specific degradation rate constants (k) at various pH values are not extensively reported in the literature.

Experimental Protocols

Accurate determination of solubility and pH stability is paramount for the successful development of naringenin chalcone-based products. The following sections outline detailed methodologies for these critical experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of naringenin chalcone to a known volume of each buffer in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Carefully collect an aliquot of the supernatant. To remove any remaining undissolved particles, filter the supernatant through a 0.45 µm filter.

-

Quantification: Analyze the concentration of naringenin chalcone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Analysis: The determined concentration represents the equilibrium solubility of naringenin chalcone at that specific pH and temperature.

pH Stability and Degradation Kinetics Study

This protocol is designed to assess the rate of isomerization of naringenin chalcone to naringenin at different pH values.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of naringenin chalcone in a suitable organic solvent where it is stable (e.g., methanol or DMSO).

-

Preparation of Reaction Solutions: In separate temperature-controlled vessels, add a small aliquot of the naringenin chalcone stock solution to a series of aqueous buffers of varying pH values (e.g., pH 3, 5, 7.4, 9). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Time-Course Sampling: At regular time intervals (t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw an aliquot from each reaction solution.

-

Reaction Quenching (if necessary): To stop the isomerization reaction, the collected samples can be immediately diluted with a mobile phase or an acidic solution.

-

Quantification by HPLC: Analyze the concentration of both naringenin chalcone and naringenin in each sample using a validated HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape[8][9]. Detection is typically performed using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 280-370 nm).

-

Data Analysis: Plot the concentration of naringenin chalcone versus time for each pH value. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The natural logarithm of the concentration of naringenin chalcone versus time should yield a linear plot if the degradation follows first-order kinetics.

UV-Vis Spectrophotometric Quantification

For a rapid estimation of chalcone concentration, UV-Vis spectrophotometry can be employed.

Protocol:

-

Determine λmax: Dissolve a known concentration of naringenin chalcone in a suitable solvent (e.g., methanol) and scan the absorbance from 200-500 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Curve: Prepare a series of standard solutions of naringenin chalcone of known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. The resulting curve should be linear and follow the Beer-Lambert law.

-

Quantify Unknown Samples: Measure the absorbance of the unknown sample (e.g., from a solubility or stability study) at the λmax and determine its concentration using the calibration curve.

Relevant Signaling Pathways

Naringenin and its chalcone precursor have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these interactions is crucial for elucidating their mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines[10].

Caption: Naringenin Chalcone's inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. Naringenin has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38 and JNK.

Caption: Naringenin Chalcone's modulation of the MAPK signaling cascade.

Conclusion

Naringenin chalcone presents both opportunities and challenges for its development as a therapeutic agent. Its favorable solubility in organic solvents facilitates in vitro studies, but its poor aqueous solubility and significant pH-dependent instability are critical hurdles for formulation design. The information and protocols provided in this guide offer a foundational framework for addressing these challenges. A thorough understanding of its solubility and stability profile, coupled with the application of appropriate analytical techniques, is essential for the successful translation of naringenin chalcone from a promising natural product to a clinically relevant therapeutic. Further research is warranted to obtain more precise quantitative data on its pH-dependent solubility and degradation kinetics to enable robust formulation development.

References

- 1. High gastrointestinal permeability and local metabolism of naringenin: influence of antibiotic treatment on absorption and metabolism | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Naringenin Chalcone in Tomatoes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringenin (B18129) chalcone (B49325) is a pivotal precursor in the flavonoid biosynthetic pathway in plants, including the tomato (Solanum lycopersicum). As the first committed intermediate, it serves as the gateway to a diverse array of secondary metabolites, including flavonols, flavanones, and anthocyanins, which have significant implications for plant defense, fruit quality, and human health. In tomatoes, naringenin chalcone is particularly abundant in the fruit peel, contributing to its color and antioxidant properties.[1] Understanding and manipulating its biosynthetic pathway is a key objective for enhancing the nutritional value of tomatoes and for the specialized production of these bioactive compounds. This document provides an in-depth technical overview of the naringenin chalcone biosynthesis pathway in tomatoes, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

The Core Biosynthetic Pathway

The synthesis of naringenin chalcone begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the specific flavonoid branch of the pathway.

The central and committed step is catalyzed by the enzyme Chalcone Synthase (CHS) .[1][2] This Type III polyketide synthase performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C15 backbone of 2',4',6',4-tetrahydroxychalcone, commonly known as naringenin chalcone.[1][3] In tomato, at least two genes, Chs1 and Chs2, encode for this enzyme.[4]

Following its synthesis, naringenin chalcone serves as a critical branch-point intermediate. It can be cyclized by the enzyme Chalcone Isomerase (CHI) to form the flavanone (B1672756) (2S)-naringenin, which is the precursor for downstream flavonoids like flavonols (e.g., rutin) and anthocyanins.[2][5] Notably, naringenin chalcone can accumulate to significant levels in tomato fruit peel, indicating that the activity of CHI can be a rate-limiting step in the overall pathway in this tissue.[2][6]

Quantitative Data Summary

The concentration of naringenin chalcone and related metabolites, as well as the kinetic properties of key enzymes, have been quantified in various studies. This data is crucial for metabolic modeling and engineering efforts.

Table 1: Metabolite Concentrations in Tomato Fruit

| Metabolite | Tissue | Concentration (mg/kg Fresh Weight) | Genotype/Condition | Citation |

| Naringenin Chalcone | Peel | 212.5 (± 66.5) | Wild-Type | [4] |

| Naringenin Chalcone | Whole Fruit | 57.8 | Cherry Tomatoes | [7] |

| Rutin (Quercetin-3-rutinoside) | Peel | 80.7 (± 11.0) | Wild-Type | [4] |

| Naringenin | Whole Fruit | 0.6 | Cherry Tomatoes | [7] |

| Naringin | Whole Fruit | 649 | Cherry Tomatoes | [7] |

Table 2: Enzyme Kinetic Properties

| Enzyme | Substrate | K_m (μM) | V_max (nM min⁻¹) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹ min⁻¹) | Source Organism | Citation |

| Chalcone Synthase (SlCHS) | Malonyl-CoA | 21.34 | 11.32 | 0.0943 | 0.00442 | Solanum lycopersicum | [3] |

Experimental Protocols

Reproducible and validated methods are essential for studying the naringenin chalcone pathway. The following sections detail common protocols for metabolite analysis, enzyme assays, and gene expression studies.

Protocol for Flavonoid Extraction and HPLC Analysis

This protocol is adapted from methodologies used for quantifying flavonoids in tomato tissues.[4][7]

-

Tissue Homogenization : Freeze approximately 1-2 g of tomato tissue (e.g., peel) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction : Transfer the powder to a centrifuge tube. Add 10 mL of 80% methanol. Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifugation : Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration : Carefully collect the supernatant and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC-MS Analysis :

-

Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

-

Flow Rate : 0.3 mL/min.

-

Detection : Use a Diode Array Detector (DAD) to monitor absorbance at ~370 nm for naringenin chalcone and a mass spectrometer (e.g., Q-TOF) for mass identification.

-

-

Quantification : Create a standard curve using a pure naringenin chalcone standard at several concentrations (e.g., 0.1-500 nM).[7] Calculate the concentration in the sample based on the peak area relative to the standard curve.

Protocol for Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol outlines a radio-TLC based assay to measure CHS activity.[4]

-

Protein Extraction : Homogenize tomato tissue in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 10 mM DTT). Centrifuge to pellet debris and use the supernatant for the assay. Determine total protein concentration using a Bradford or BCA assay.

-

Reaction Mixture : Prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.6

-

10 µg of total protein extract

-

100 µM 4-coumaroyl-CoA

-

200 µM Malonyl-CoA (spiked with [2-¹⁴C]malonyl-CoA to a specific activity of ~1 pCi/nmol)

-

-

Initiation and Incubation : Start the reaction by adding the protein extract. Incubate at 30°C for 30 minutes.

-

Reaction Termination : Stop the reaction by adding 20 µL of 20% HCl.

-

Product Extraction : Extract the chalcone product by adding 200 µL of ethyl acetate (B1210297) and vortexing. Centrifuge and collect the upper ethyl acetate phase.

-

TLC Analysis : Spot the ethyl acetate extract onto a silica (B1680970) TLC plate. Co-spot with a non-radiolabeled naringenin chalcone standard.

-

Chromatography : Develop the TLC plate using a solvent system such as chloroform:methanol (9:1 v/v).

-

Detection and Quantification : Visualize the standard under UV light. Localize and quantify the radioactive product spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting. Calculate enzyme activity as nmol of product formed per mg of protein per hour.

Protocol for Gene Expression Analysis by Real-Time RT-PCR

This protocol details the steps to quantify the transcript levels of biosynthesis genes like CHS and CHI.[8]

-

RNA Extraction : Extract total RNA from tomato tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random hexamer primers.

-

Primer Design : Design gene-specific primers for target genes (SlCHS1, SlCHI1, etc.) and a reference gene (e.g., Actin or EF1α) for normalization. Primers should amplify a product of 100-200 bp.

-

Real-Time PCR Reaction : Prepare a 20 µL PCR reaction containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of each forward and reverse primer (10 µM stock)

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

Thermal Cycling : Perform the reaction in a real-time PCR system with the following conditions:

-

Initial Denaturation: 95°C for 3 min

-

40 Cycles:

-

Denaturation: 95°C for 15 s

-

Annealing: 58°C for 45 s

-

Extension: 60°C for 15 s

-

-

Melt Curve Analysis: Perform to ensure a single product is amplified.

-

-

Data Analysis : Use the comparative C_t (ΔΔC_t) method to calculate the relative expression level of the target genes, normalized to the reference gene.

References

- 1. Transient Silencing of CHALCONE SYNTHASE during Fruit Ripening Modifies Tomato Epidermal Cells and Cuticle Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a previously unknown biosynthetic capacity of naringenin chalcone synthase by heterologous expression of a tomato gene cluster in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Interference Silencing of Chalcone Synthase, the First Step in the Flavonoid Biosynthesis Pathway, Leads to Parthenocarpic Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. econtent.hogrefe.com [econtent.hogrefe.com]

- 8. air.unimi.it [air.unimi.it]

Spontaneous Cyclization of Naringenin Chalcone to Flavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

The intramolecular cyclization of naringenin (B18129) chalcone (B49325) to its corresponding flavanone (B1672756), naringenin, is a pivotal reaction in flavonoid biosynthesis and a significant transformation in synthetic organic chemistry. This technical guide provides an in-depth analysis of the spontaneous conversion, a reaction driven by an intramolecular Oxa-Michael addition. This document outlines the underlying chemical principles, kinetic parameters, and influential factors such as pH and temperature. Detailed experimental protocols for the synthesis of naringenin chalcone and the subsequent monitoring of its cyclization are provided, alongside analytical methodologies. Quantitative data from key studies are consolidated for comparative analysis. Furthermore, this guide includes visual representations of the reaction mechanism and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Naringenin chalcone (specifically 2',4,4',6'-tetrahydroxychalcone) is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of flavonoids in plants.[1] The transformation of this open-chain chalcone into the cyclic flavanone, naringenin, can occur spontaneously or be catalyzed by the enzyme chalcone isomerase (CHI).[1][2] The spontaneous reaction, which is the focus of this guide, is a classic example of an intramolecular Michael addition, a fundamental reaction in organic chemistry.[3]

Understanding the kinetics and mechanism of this spontaneous cyclization is crucial for several reasons. In the context of natural product chemistry and biosynthesis, it helps to elucidate the non-enzymatic pathways that can lead to flavonoid diversity. For medicinal chemists and drug development professionals, flavonoids represent a rich source of bioactive compounds. The stability of chalcones and their propensity to cyclize into flavanones can significantly impact their biological activity, bioavailability, and formulation. Therefore, a thorough understanding of this isomerization is essential for the rational design and synthesis of chalcone-based therapeutic agents.

This guide will delve into the core technical aspects of the spontaneous cyclization of naringenin chalcone, providing the necessary data and protocols for its study and application in a research and development setting.

Chemical Mechanism and Kinetics

The spontaneous cyclization of naringenin chalcone to naringenin is an intramolecular 1,4-conjugate addition, specifically an Oxa-Michael addition. The reaction is initiated by the deprotonation of the 2'-hydroxyl group on the A-ring, forming a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone system, leading to the formation of a six-membered heterocyclic ring. Subsequent protonation of the resulting enolate yields the flavanone, naringenin.

The reaction is known to follow pseudo-first-order kinetics, and its rate is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction. In basic media, the formation of the highly nucleophilic phenoxide ion is favored, accelerating the cyclization. Under acidic conditions, protonation of the carbonyl group increases the electrophilicity of the β-carbon, also promoting the intramolecular attack.

Quantitative Data

The following table summarizes kinetic and thermodynamic data for the isomerization of naringin (B1676962) (naringenin-7-O-neohesperidoside) chalcone to naringin flavanone in water-ethanol mixtures at 25°C. While this data is for the glycosylated form, it provides a valuable reference for the behavior of the naringenin chalcone core structure. The reaction involves a reversible equilibrium between the open chalcone form and the closed flavanone form.

| Parameter | Condition | Value | Reference |

| Pseudo-first-order rate constant for cyclization (kcy) | 1.25 mM NaOH in water-ethanol (XW = 0.03) | 1.3 x 10-3 s-1 | [4] |

| Equilibrium Constant (K = [flavanone]/[chalcone]) | 1.25 mM NaOH in water-ethanol (XW = 0.03) | 1.7 | [4] |

| Activation Enthalpy for cyclization (ΔH‡cy) | Water-ethanol (XW = 0.03) | 55.4 kJ/mol | [4] |

| Activation Entropy for cyclization (ΔS‡cy) | Water-ethanol (XW = 0.03) | -101 J/mol·K | [4] |

| Activation Free Energy for cyclization (ΔG‡cy) | Water-ethanol (XW = 0.03) at 25°C | 85.5 kJ/mol | [4] |

Note: XW represents the mole fraction of water in the water-ethanol solvent system.

Experimental Protocols

This section provides detailed methodologies for the synthesis of naringenin chalcone and the subsequent kinetic analysis of its spontaneous cyclization.

Synthesis of Naringenin Chalcone (2',4,4',6'-Tetrahydroxychalcone)

This protocol is adapted from the Claisen-Schmidt condensation reaction, a standard method for chalcone synthesis.

Materials and Reagents:

-

Phloroacetophenone (2',4',6'-trihydroxyacetophenone)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

Melting point apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Cool the flask in an ice bath. Slowly add a chilled aqueous solution of NaOH (e.g., 40% w/v) dropwise to the reaction mixture while stirring. Maintain the temperature below 5°C.

-

Reaction Monitoring: Continue stirring the mixture in the ice bath. The progress of the reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system). The reaction is typically complete within a few hours.

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the pH is approximately 5-6. A yellow precipitate of naringenin chalcone will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water, to yield pure naringenin chalcone.

-

Characterization: Confirm the identity and purity of the synthesized chalcone using techniques such as melting point determination, FT-IR spectroscopy, and 1H and 13C NMR spectroscopy.

Kinetic Analysis of Spontaneous Cyclization by UV-Vis Spectrophotometry

This protocol describes how to monitor the conversion of naringenin chalcone to naringenin flavanone using UV-Vis spectroscopy.

Materials and Reagents:

-

Synthesized naringenin chalcone

-

Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for pH 7.4)

-

Ethanol or other suitable organic solvent for stock solution preparation

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of naringenin chalcone in a suitable organic solvent like ethanol.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maxima of both the chalcone (typically around 370-390 nm) and the flavanone (around 280-330 nm).[5] Set the desired temperature for the kinetic run.

-

Initiation of Reaction: In a quartz cuvette, place the buffer solution of the desired pH and allow it to equilibrate to the set temperature inside the spectrophotometer. To initiate the reaction, inject a small aliquot of the naringenin chalcone stock solution into the cuvette and mix quickly.

-

Data Acquisition: Immediately start recording the UV-Vis spectra at regular time intervals. Alternatively, monitor the absorbance change at the wavelength of maximum absorbance for the chalcone (decrease in absorbance) and/or the flavanone (increase in absorbance).[5]

-

Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance of the chalcone (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of the resulting linear plot will be -k.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the chalcone and flavanone in the reaction mixture.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape).[7][8] For example, a gradient from 20% to 50% acetonitrile over 15 minutes.[8]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: Monitor at the isosbestic point for simultaneous quantification, or at the respective λmax for each compound if standards are available. Naringenin chalcone has a λmax around 370-390 nm, while naringenin has a λmax around 280-330 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: At various time points during the cyclization reaction, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification or rapid cooling). Dilute the sample with the mobile phase if necessary.

-

Injection and Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: The concentrations of naringenin chalcone and naringenin can be determined by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Visualizations

Reaction Mechanism

Caption: Mechanism of the spontaneous cyclization of naringenin chalcone to flavanone.

Experimental Workflow

Caption: Workflow for the synthesis and kinetic analysis of naringenin chalcone cyclization.

Conclusion

The spontaneous cyclization of naringenin chalcone to naringenin flavanone is a chemically elegant and biologically significant reaction. This technical guide has provided a comprehensive overview of the intramolecular Oxa-Michael addition that governs this transformation. By consolidating quantitative data and presenting detailed experimental protocols, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The provided visualizations of the reaction mechanism and experimental workflow further aid in the conceptual understanding and practical execution of studies related to this important isomerization. A thorough grasp of the principles outlined herein is essential for the effective synthesis, characterization, and application of chalcones and flavanones in various scientific and therapeutic contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Chalcone Synthase (CHS) in Naringenin Chalcone Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a vast and diverse class of plant secondary metabolites, playing crucial roles in plant physiology, from pigmentation and UV protection to defense against pathogens and recruitment of nitrogen-fixing bacteria.[1][2] Their significance extends to human health, where they exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1] At the heart of the extensive flavonoid biosynthetic network lies the formation of a C15 intermediate, naringenin (B18129) chalcone (B49325), the precursor to a multitude of flavonoid classes.

The synthesis of naringenin chalcone is the first committed step in the flavonoid pathway, catalyzed by the pivotal enzyme Chalcone Synthase (CHS).[3][4] As the gatekeeper enzyme, CHS (EC 2.3.1.74) directs the flow of precursors from the general phenylpropanoid pathway into the specialized flavonoid route, making it a critical point of regulation for the production of these vital compounds.[1][5] This technical guide provides a comprehensive overview of the role of CHS in naringenin chalcone synthesis, detailing its enzymatic mechanism, structure, regulation, and the experimental protocols used for its characterization.

Enzymatic Synthesis of Naringenin Chalcone by CHS

The Overall Reaction

Chalcone synthase, a type III polyketide synthase (PKS), catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA.[2][6] This reaction yields 4,2',4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone, along with the release of four molecules of coenzyme A and three molecules of carbon dioxide.[3]

Reaction: 1 x 4-coumaroyl-CoA + 3 x malonyl-CoA → 1 x Naringenin Chalcone + 4 x CoA + 3 x CO₂

The resulting naringenin chalcone can then undergo spontaneous or enzyme-catalyzed cyclization via chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central intermediate for downstream flavonoid synthesis.[1]

Enzymatic Mechanism

The CHS catalytic cycle is a multi-step process that occurs within a single active site.[1] It involves a series of decarboxylation, condensation, and cyclization reactions.[1]

-

Substrate Binding and Acylation: The reaction initiates with the binding of the starter molecule, 4-coumaroyl-CoA. The thiol group of a highly conserved cysteine residue (Cys164) in the active site performs a nucleophilic attack on the thioester carbonyl of 4-coumaroyl-CoA.[7] This transfers the coumaroyl moiety to the cysteine, forming a covalent intermediate and releasing the first molecule of coenzyme A.[8]

-